molecular formula C12H17BrN2O B13886008 1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine CAS No. 159306-42-0

1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine

Cat. No.: B13886008
CAS No.: 159306-42-0
M. Wt: 285.18 g/mol
InChI Key: UNZGXTWUCRPDIV-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It features a brominated methoxyphenyl group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The brominated methoxyphenyl group can interact with various enzymes or receptors, modulating their activity. The piperazine ring can also play a role in binding to biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methoxyphenyl)-4-methylpiperidine
  • 1-(5-Bromo-2-methoxyphenyl)-4-ethylpiperazine
  • 1-(5-Bromo-2-methoxyphenyl)-4-phenylpiperazine

Uniqueness

1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine is unique due to the specific substitution pattern on the piperazine ring and the presence of the brominated methoxyphenyl group. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

159306-42-0

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-4-methylpiperazine

InChI

InChI=1S/C12H17BrN2O/c1-14-5-7-15(8-6-14)11-9-10(13)3-4-12(11)16-2/h3-4,9H,5-8H2,1-2H3

InChI Key

UNZGXTWUCRPDIV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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